molecular formula C9H11ClO2S B1475323 5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid CAS No. 1600940-59-7

5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid

Cat. No. B1475323
CAS RN: 1600940-59-7
M. Wt: 218.7 g/mol
InChI Key: MTKAJRVQPNOHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid” is a chemical compound that contains a thiophene ring, a five-membered aromatic ring with a sulfur atom, substituted with a tert-butyl group and a chloro group . The tert-butyl group is a bulky alkyl substituent known for its steric hindrance . It’s worth noting that tert-butyl groups are often used in organic chemistry due to their stability and resistance to various reactions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pipecolic Acid Derivatives : The compound has been used in a cascade of reactions leading to the synthesis of pipecolic acid derivatives, demonstrating its potential as a versatile intermediate in organic synthesis (Purkayastha et al., 2010).

  • Production of Novel Phthalonitriles : Research highlights its role in the synthesis of bifunctionally-substituted phthalonitriles, which have applications in sensorics and smart materials production (Vashurin et al., 2018).

  • Formation of Tert-Butyl Esters : It's involved in the synthesis of tert-butyl esters of heterocyclic carboxylic acids, showcasing its utility in the modification of various chemical structures (Fritsche et al., 2006).

Biochemical and Material Science Applications

  • In Biosynthesis Processes : Its derivatives, like tert-butyl esters, are used in biosynthesis, particularly in the production of key intermediates for pharmaceuticals (Liu et al., 2018).

  • Structural Component in Dendrimers : It's utilized in the creation of dendritic macromolecules with applications in material sciences, particularly due to its ability to modify solubility characteristics (Pesak et al., 1997).

  • In the Synthesis of Complex Molecular Structures : The compound is instrumental in synthesizing complex structures like aryl-substituted thieno[3,2-b]thiophene derivatives, which have applications in constructing N,S-heterotetracenes (Demina et al., 2019).

properties

IUPAC Name

5-tert-butyl-2-chlorothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-9(2,3)6-4-5(8(11)12)7(10)13-6/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKAJRVQPNOHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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